molecular formula C16H17F3N4O2 B2844602 ethyl (2E)-2-cyano-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-enoate CAS No. 1025218-95-4

ethyl (2E)-2-cyano-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-enoate

Cat. No.: B2844602
CAS No.: 1025218-95-4
M. Wt: 354.333
InChI Key: UKSXWBSZVCAECU-VAWYXSNFSA-N
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Description

Ethyl (E)-2-cyano-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-enoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-cyano-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl (E)-2-cyano-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (E)-2-cyano-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and development .

Biological Activity

Ethyl (2E)-2-cyano-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-enoate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyano group, a piperazine moiety, and a trifluoromethyl-substituted pyridine, suggests various biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is C15H16F3N3O2C_{15}H_{16}F_3N_3O_2, and it has a molecular weight of approximately 341.30 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological interactions.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC15H16F3N3O2C_{15}H_{16}F_3N_3O_2
Molecular Weight341.30 g/mol
Functional GroupsCyano, Trifluoromethyl, Piperazine
LipophilicityEnhanced due to trifluoromethyl group

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group can participate in hydrogen bonding and other non-covalent interactions, which may modulate enzyme activity and receptor binding affinity. The trifluoromethyl group is known to improve membrane permeability, facilitating the compound's entry into cells.

Biological Activities

Research indicates that this compound may exhibit several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures show inhibitory effects on cancer cell lines. The mechanism may involve the inhibition of specific kinases or enzymes involved in tumor growth.
  • Antimicrobial Properties : The compound has potential as an antimicrobial agent, with studies indicating activity against various bacterial strains. The lipophilic nature of the trifluoromethyl group may enhance its interaction with bacterial membranes.
  • Neuropharmacological Effects : Given the piperazine moiety's known effects on central nervous system targets, this compound could exhibit anxiolytic or antidepressant-like effects.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Antitumor Studies : A study on similar cyano-containing compounds demonstrated significant inhibitory activity against BRAF(V600E) and EGFR kinases, suggesting that ethyl (2E)-2-cyano derivatives may also possess similar properties .
  • Enzyme Inhibition : Research on piperazine derivatives has shown their effectiveness in inhibiting dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive drugs . This suggests that ethyl (2E)-2-cyano derivatives could be investigated for similar enzyme interactions.
  • Antimicrobial Testing : A series of experiments conducted on related compounds indicated notable antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for ethyl (2E)-2-cyano compounds in antibiotic development .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c1-2-25-15(24)12(9-20)11-22-5-7-23(8-6-22)14-4-3-13(10-21-14)16(17,18)19/h3-4,10-11H,2,5-8H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSXWBSZVCAECU-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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